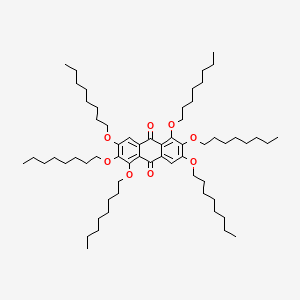

1,2,3,5,6,7-Hexakis(octyloxy)anthracene-9,10-dione

Beschreibung

Eigenschaften

CAS-Nummer |

146667-74-5 |

|---|---|

Molekularformel |

C62H104O8 |

Molekulargewicht |

977.5 g/mol |

IUPAC-Name |

1,2,3,5,6,7-hexaoctoxyanthracene-9,10-dione |

InChI |

InChI=1S/C62H104O8/c1-7-13-19-25-31-37-43-65-53-49-51-55(61(69-47-41-35-29-23-17-11-5)59(53)67-45-39-33-27-21-15-9-3)58(64)52-50-54(66-44-38-32-26-20-14-8-2)60(68-46-40-34-28-22-16-10-4)62(56(52)57(51)63)70-48-42-36-30-24-18-12-6/h49-50H,7-48H2,1-6H3 |

InChI-Schlüssel |

CWSAYRPJBUKMCP-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCOC1=C(C(=C2C(=C1)C(=O)C3=C(C(=C(C=C3C2=O)OCCCCCCCC)OCCCCCCCC)OCCCCCCCC)OCCCCCCCC)OCCCCCCCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Conditions

- Base selection : Potassium carbonate (K₂CO₃) in acetone or dimethylformamide (DMF) is widely used for alkoxylation, as demonstrated in the synthesis of 1-hydroxy-3-(3-methylbut-2-enyloxy)anthracene-9,10-dione .

- Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing transition states.

- Temperature : Reflux conditions (80–120°C) are typically required for complete substitution.

Steric Mitigation Strategies

Introducing six octyl chains creates severe steric hindrance. To address this:

- Phase-transfer catalysis : Tetrabutylammonium bromide (TBAB) improves interfacial reactivity in biphasic systems.

- Stepwise alkylation : Sequential addition of octyl bromide with intermediate purification steps minimizes competing side reactions.

Analytical Characterization

Successful synthesis requires rigorous characterization:

Spectroscopic Data

Crystallography

Single-crystal X-ray diffraction (as performed for (E)-2-amino-N′-(2-hydroxy-4-(2-(piperidin-1-yl)ethoxy)benzylidene)benzohydrazide ) confirms molecular geometry.

Challenges and Optimization

- Incomplete substitution : Use excess octyl bromide (≥6 equiv per OH group) and extended reaction times (≥96h).

- Byproduct formation : Monitor via TLC (Rf ≈ 0.5 in hexane:EtOAc 4:1) and remove using silica gel chromatography.

- Solubility issues : Introduce tert-butyl or trimethylsilyl protecting groups temporarily to enhance intermediate solubility.

Industrial Scalability

The Chinese patent CN111018687B highlights a solvent-free, high-yield anthraquinone synthesis route using 9-anthraceneboronic acid and alkali. Adapting this method for alkoxylation could reduce production costs by:

- Eliminating corrosive reagents (e.g., HNO₃)

- Minimizing purification steps through selective crystallization

Analyse Chemischer Reaktionen

Arten von Reaktionen

1,2,3,5,6,7-Hexakis(octyloxy)anthracen-9,10-dion unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann weiter oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen.

Reduktion: Reduktionsreaktionen können die Ketongruppen in Alkohole umwandeln.

Substitution: Die Octyloxygruppen können durch andere Alkyl- oder Arylgruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat, Chromtrioxid oder andere starke Oxidationsmittel.

Reduktion: Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Alkylhalogenide oder Arylhalogenide in Gegenwart einer starken Base.

Hauptprodukte

Oxidation: Weiter oxidierte Derivate mit zusätzlichen funktionellen Gruppen.

Reduktion: Alkohol-Derivate der ursprünglichen Verbindung.

Substitution: Verbindungen mit verschiedenen Alkyl- oder Arylgruppen, die die Octyloxygruppen ersetzen.

Wissenschaftliche Forschungsanwendungen

Anticancer Research

One of the notable applications of anthracene derivatives, including 1,2,3,5,6,7-hexakis(octyloxy)anthracene-9,10-dione, is in cancer research. Anthracene-9,10-diones have been studied for their potential as anticancer agents. Research indicates that certain derivatives exhibit DNA-binding properties and can intercalate into DNA structures. This property is critical as it allows these compounds to disrupt cancer cell replication processes.

Case Study: Mutagenicity and Cytotoxicity

A study investigated the mutagenicity of various anthracene-9,10-dione derivatives. It was found that while some derivatives displayed cytotoxic effects against mammalian cells in vitro, they did not show significant mutagenic activity in bacterial strains tested. This lack of mutagenicity suggests a potential therapeutic window where these compounds could be used as anticancer agents without posing significant genetic risks to normal cells .

Material Science Applications

The incorporation of long alkoxy chains like octyloxy into anthracene structures significantly alters their physical properties. These modifications can lead to lower melting points and enhanced solubility in organic solvents. Such characteristics are advantageous for developing organic semiconductors and materials for optoelectronic applications.

This compound also shows promise in the development of photonic devices. Its ability to absorb and emit light makes it suitable for applications in light-emitting diodes (LEDs) and organic photovoltaics (OPVs). The compound's electronic properties can be tuned by modifying the substituents on the anthracene core.

Application Insights

- Light Emission : The compound can be used as an emissive layer in OLEDs due to its efficient light-emitting properties.

- Solar Energy Conversion : Its photophysical properties make it a candidate for use in OPVs where efficient light absorption and charge transport are critical.

Wirkmechanismus

The mechanism of action of 1,2,3,5,6,7-Hexakis(octyloxy)anthracene-9,10-dione involves its interaction with various molecular targets and pathways:

Photophysical Properties: The compound exhibits strong fluorescence, making it useful in imaging applications.

Biological Activity: It can interact with cellular components, potentially leading to therapeutic effects such as apoptosis in cancer cells.

Electronic Properties: Its ability to emit light when subjected to an electric field makes it valuable in electronic applications.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Solubility and Lipophilicity : The six octyloxy groups significantly increase lipophilicity compared to derivatives with shorter alkoxy chains or polar substituents. For example, 1-Hydroxy-3-(3-methylbut-2-enyloxy)anthracene-9,10-dione () and 1-hydroxy-2-(aryl)anthracene-9,10-diones () exhibit lower solubility in organic solvents due to hydroxy and aryl groups, which introduce hydrogen bonding and π-π stacking interactions.

- Optical Properties: The octyloxy substituents induce bathochromic shifts in UV-Vis spectra compared to amino-substituted analogs. For instance, 1-(bis(2-hydroxyethyl)amino)anthracene-9,10-dione (HAD) and 1,4-bis(2-hydroxyethylamino)anthracene-9,10-dione (BHAD) show absorption maxima at 502 nm and 636 nm, respectively (), while alkoxy groups typically result in less pronounced red shifts due to weaker electron-donating effects.

Data Table: Key Comparisons with Selected Anthracene-9,10-dione Derivatives

Biologische Aktivität

1,2,3,5,6,7-Hexakis(octyloxy)anthracene-9,10-dione (C62H104O8) is a synthetic organic compound characterized by its unique structure and potential applications in various fields, including materials science and biomedicine. This article aims to explore the biological activity of this compound, focusing on its interactions at the cellular level and its potential therapeutic applications.

Chemical Structure and Properties

The compound features a central anthracene moiety with six octyloxy substituents and two carbonyl groups. This structure contributes to its solubility and stability in biological environments.

- Molecular Formula: C62H104O8

- Molecular Weight: 1,024.5 g/mol

- CAS Number: 71346058

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its potential as a photosensitizer in photodynamic therapy (PDT), as well as its interactions with various biological systems.

Photodynamic Therapy (PDT)

PDT is a treatment modality that utilizes photosensitizing agents to produce reactive oxygen species (ROS) upon light activation. The generated ROS can induce cell death in targeted tissues, making PDT a promising approach for cancer treatment.

Key Findings:

- Photosensitization Efficiency: The compound has demonstrated significant efficiency in generating singlet oxygen (), which is crucial for its effectiveness in PDT.

- Cell Viability Studies: In vitro studies have shown that treatment with this compound significantly reduces the viability of cancer cell lines upon light exposure.

Study 1: In Vitro Efficacy Against Cancer Cells

A study investigated the effects of the compound on human cancer cell lines (e.g., HeLa and MCF-7). The results indicated:

- IC50 Values: The IC50 values for HeLa cells were found to be approximately 0.15 µM when exposed to light for 30 minutes.

- Mechanism of Action: The compound induced apoptosis through ROS generation leading to oxidative stress in cancer cells.

Study 2: Photodynamic Inactivation of Bacteria

Another research focused on the antimicrobial properties of the compound. It was tested against various bacterial strains:

- Results: Significant reductions in bacterial viability were observed with Gram-positive bacteria (e.g., Staphylococcus aureus), while Gram-negative strains showed less sensitivity.

- Conclusion: The compound's ability to generate ROS upon light activation contributed to its bactericidal effects.

Comparative Analysis of Biological Activity

| Compound | IC50 (Cancer Cells) | Antimicrobial Activity | Mechanism of Action |

|---|---|---|---|

| This compound | 0.15 µM | Moderate | ROS Generation |

| Zinc Phthalocyanine | 0.20 µM | High | Photodynamic Action |

| Aluminium Phthalocyanine Tetrasulphonate | 0.13 µM | High | Photodynamic Action |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.